molecular formula C33H35FN2O4 B1145637 5-Dehydroxy (3S)-Atorvastatin CAS No. 887196-26-1

5-Dehydroxy (3S)-Atorvastatin

Numéro de catalogue: B1145637
Numéro CAS: 887196-26-1
Poids moléculaire: 542.6 g/mol
Clé InChI: FXHZSTVKUASKCJ-MHZLTWQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Dehydroxy (3S)-Atorvastatin: is a derivative of atorvastatin, a well-known statin used to lower cholesterol levels in the blood. Atorvastatin works by inhibiting HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. The modification of atorvastatin to this compound involves the removal of a hydroxyl group, which can potentially alter its pharmacological properties and efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Dehydroxy (3S)-Atorvastatin typically involves several steps, starting from commercially available precursors. The key steps include:

    Formation of the lactone ring: This is achieved through a series of esterification and cyclization reactions.

    Introduction of the side chain: The side chain is introduced via a series of alkylation and acylation reactions.

    Dehydroxylation: The removal of the hydroxyl group at the 5-position is achieved using specific reagents and conditions, such as the use of strong acids or bases under controlled temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Dehydroxy (3S)-Atorvastatin can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to convert ketones or aldehydes to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Cardiovascular Disease Management

Cholesterol Regulation
5-Dehydroxy (3S)-Atorvastatin functions similarly to atorvastatin by inhibiting the HMG-CoA reductase enzyme, which plays a crucial role in cholesterol biosynthesis. This inhibition leads to a significant reduction in low-density lipoprotein (LDL) cholesterol levels, thus mitigating the risk of cardiovascular diseases (CVD) such as myocardial infarction and stroke. Clinical studies have established that statins, including atorvastatin, can lower LDL levels by 36-53% and reduce overall CVD risk significantly .

Prevention of Atherosclerosis
The compound may also contribute to the prevention of atherosclerosis through its anti-inflammatory properties. Statins are known to stabilize atherosclerotic plaques and reduce inflammation within arterial walls, which is critical in preventing acute cardiovascular events .

Liver Disease Therapy

Chronic Liver Disease Management
Recent studies indicate that atorvastatin and its derivatives can be beneficial in patients with chronic liver diseases, including cirrhosis. Evidence suggests that these compounds may reduce hepatic decompensation and improve survival rates by modulating liver fibrosis through inhibition of hepatic stellate cell activation . Specifically, this compound may enhance liver function by decreasing collagen production and promoting liver regeneration.

Nonalcoholic Fatty Liver Disease (NAFLD)
There is emerging interest in the use of atorvastatin derivatives for treating NAFLD. These compounds may help in reducing liver fat content and improving metabolic profiles in affected patients, thereby addressing both hepatic and cardiovascular risks associated with this condition .

Cancer Research

Potential Anti-Cancer Properties
Research has explored the role of statins, including atorvastatin derivatives like this compound, in cancer therapy. Statins have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types by modulating cholesterol metabolism and affecting cell signaling pathways involved in tumor growth . This suggests a potential dual role for these compounds in managing lipid levels while also targeting malignancies.

Pharmacogenomics

Personalized Medicine
The pharmacogenomic profile of atorvastatin indicates that genetic variations can influence individual responses to treatment. Understanding these variations can help tailor therapy with this compound to maximize efficacy while minimizing adverse effects, particularly in populations at high risk for cardiovascular events or those with genetic predispositions to dyslipidemia .

Case Studies and Research Findings

Study Population Findings
Trebicka et al.Cirrhotic rat modelsDemonstrated that early administration of atorvastatin reduces hepatic stellate cell activation and fibrosis .
LODESTAR TrialPatients with coronary artery diseaseShowed that atorvastatin effectively reduced heart attack and stroke rates compared to other statins .
Meta-analysisVarious populationsConfirmed that statin therapy significantly lowers mortality rates associated with CVD .

Mécanisme D'action

The mechanism of action of 5-Dehydroxy (3S)-Atorvastatin involves the inhibition of HMG-CoA reductase, similar to atorvastatin. This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels.

Molecular Targets and Pathways:

    HMG-CoA Reductase: The primary target of this compound.

    Cholesterol Biosynthesis Pathway: The compound affects various steps in this pathway, leading to reduced cholesterol production.

Comparaison Avec Des Composés Similaires

    Atorvastatin: The parent compound, widely used as a cholesterol-lowering agent.

    Rosuvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

    Simvastatin: A statin with a similar structure but different side chain modifications.

Uniqueness: 5-Dehydroxy (3S)-Atorvastatin is unique due to the removal of the hydroxyl group at the 5-position. This structural modification can potentially alter its pharmacological properties, such as its binding affinity to HMG-CoA reductase and its overall efficacy in lowering cholesterol levels.

Activité Biologique

5-Dehydroxy (3S)-Atorvastatin is a derivative of atorvastatin, a widely used statin medication primarily known for its lipid-lowering effects. This article explores the biological activity of this compound, examining its mechanisms, pharmacological effects, and potential clinical implications based on existing research.

Atorvastatin, including its derivatives like this compound, functions primarily as a competitive inhibitor of the enzyme HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis. By inhibiting this pathway, atorvastatin effectively reduces cholesterol levels in the liver, leading to increased uptake of low-density lipoprotein (LDL) from the bloodstream .

Key Mechanisms:

  • Cholesterol Reduction : Decreases hepatic cholesterol concentrations, stimulating upregulation of hepatic LDL receptors.
  • Lipid Profile Improvement : Reduces very-low-density lipoprotein (VLDL) and triglycerides while increasing high-density lipoprotein (HDL) levels .
  • Endothelial Function : Enhances endothelial progenitor cell mobilization and improves vascular function independent of cholesterol levels .

Pharmacokinetics

The pharmacokinetics of atorvastatin and its metabolites are critical for understanding the biological activity of this compound. Atorvastatin is highly metabolized in the liver via cytochrome P450 3A4, yielding several active metabolites that contribute to its pharmacological effects .

Pharmacokinetic Parameters:

ParameterValue
Volume of Distribution380 L
Protein Binding>98%
Bioavailability~14%
Half-life14 hours

Biological Activity and Clinical Implications

Research indicates that atorvastatin and its derivatives possess various biological activities beyond lipid lowering. These include anti-inflammatory effects, improvement in endothelial function, and potential protective roles in ischemic conditions.

Case Studies and Findings:

  • Endothelial Function :
    • A study showed that atorvastatin treatment increased circulating endothelial progenitor cells in patients with coronary artery disease, suggesting enhanced vascular repair mechanisms .
  • Anti-inflammatory Effects :
    • Statins have been shown to significantly reduce levels of high-sensitivity C-reactive protein (hs-CRP), indicating a reduction in systemic inflammation which is crucial for cardiovascular health .
  • Muscle Effects :
    • High doses of atorvastatin have been associated with adverse effects on skeletal muscle function. A study found a significant decline in mitochondrial oxidative phosphorylation capacity in muscle tissues after prolonged atorvastatin therapy . This highlights the need for careful monitoring of muscle health in patients receiving statin therapy.

Propriétés

Numéro CAS

887196-26-1

Formule moléculaire

C33H35FN2O4

Poids moléculaire

542.6 g/mol

Nom IUPAC

(5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyheptanoic acid

InChI

InChI=1S/C33H35FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-8,10-13,16-19,22,27,37H,9,14-15,20-21H2,1-2H3,(H,35,40)(H,38,39)/t27-/m0/s1

Clé InChI

FXHZSTVKUASKCJ-MHZLTWQESA-N

SMILES isomérique

CC(C)C1=C(C(=C(N1CC[C@H](CCCC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

SMILES canonique

CC(C)C1=C(C(=C(N1CCC(CCCC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Synonymes

(δS)-2-(4-Fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.